molecular formula C22H24N4O5S B3300815 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904824-04-0

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B3300815
CAS RN: 904824-04-0
M. Wt: 456.5 g/mol
InChI Key: WPCSDOUVAGHVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPB-163, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative of pyridazinylphenylamine and has been found to have several interesting properties that make it a promising candidate for future drug development.

Mechanism of Action

The exact mechanism of action of 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, the compound has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for future drug development. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Future research may also focus on the development of analogs of this compound with improved properties, such as increased solubility and potency. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-29-18-6-8-20(30-2)21(15-18)32(27,28)25-17-5-3-4-16(14-17)19-7-9-22(24-23-19)26-10-12-31-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSDOUVAGHVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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